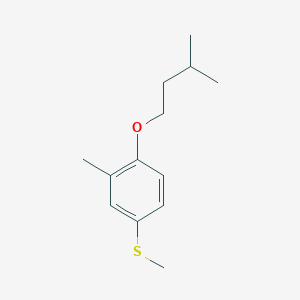

3-Methyl-4-iso-pentoxyphenyl methyl sulfide

Description

3-Methyl-4-iso-pentoxyphenyl methyl sulfide is a sulfur-containing aromatic compound characterized by a phenyl ring substituted with three functional groups:

- Methyl group (-CH₃) at the 3-position.

- Iso-pentoxy group (-O-C(CH₂CH₃)₂CH₃) at the 4-position (an ether linkage with a branched pentyl chain).

- Methyl sulfide (-S-CH₃) at the adjacent position.

This hybrid structure combines ether and thioether functionalities, which may influence its physicochemical properties, such as solubility, stability, and reactivity.

Properties

IUPAC Name |

2-methyl-1-(3-methylbutoxy)-4-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20OS/c1-10(2)7-8-14-13-6-5-12(15-4)9-11(13)3/h5-6,9-10H,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJSGSCNHGUDYEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)SC)OCCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Methyl-4-iso-pentoxyphenyl methyl sulfide typically involves the reaction of 3-methyl-4-hydroxyphenyl methyl sulfide with iso-pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

3-Methyl-4-iso-pentoxyphenyl methyl sulfide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfide group to a thiol using reagents such as lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Hydrolysis: The ether linkage can be cleaved under acidic or basic conditions to yield the corresponding phenol and iso-pentanol.

Scientific Research Applications

3-Methyl-4-iso-pentoxyphenyl methyl sulfide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-Methyl-4-iso-pentoxyphenyl methyl sulfide involves its interaction with various molecular targets. The sulfide group can undergo oxidation to form reactive intermediates that interact with biological molecules. The aromatic ring can participate in π-π interactions with proteins and nucleic acids, influencing their function. The ether linkage provides a site for further chemical modifications, enhancing the compound’s versatility in different applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfur-Containing Aromatic Compounds

A. Sulfonylurea Herbicides ()

Compounds like triflusulfuron methyl, ethametsulfuron methyl, and metsulfuron methyl share sulfur-containing groups but differ in core structure and applications:

B. 4-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonamide ()

This sulfonamide derivative shares an aromatic sulfur group but incorporates an isoxazole ring:

- Structure : Phenyl-sulfonamide linked to a methyl-phenyl-isoxazole group.

- Use : Likely a pharmaceutical intermediate (sulfonamides are common in drug design).

- Comparison : The absence of ether/thioether groups and presence of isoxazole highlight divergent reactivity and applications compared to the target compound .

Simpler Sulfur Compounds ()

Methyl mercaptan (CH₃SH) and hydrogen sulfide (H₂S) are volatile sulfur compounds studied in periodontal disease. While structurally simpler, they illustrate the role of sulfur in biological systems:

- Volatility: Both are gases, unlike the non-volatile, aromatic target compound.

- Function: Mediators of oral microbiome dysbiosis vs.

Structural and Functional Implications

- Ether vs. Thioether : The iso-pentoxy group enhances lipophilicity, while the methyl sulfide may confer mild nucleophilicity.

- Branching Effects : The iso-pentyl chain could reduce crystallinity compared to linear alkoxy analogs.

- Discontinuation Context: Limited commercial availability () suggests niche use or challenges in synthesis/stability.

Biological Activity

3-Methyl-4-iso-pentoxyphenyl methyl sulfide is an organosulfur compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C13H20OS

- Molecular Weight : 240.36 g/mol

The compound features a phenolic structure with an iso-pentoxy group and a methyl sulfide functional group. This unique configuration may impart distinct chemical reactivity and biological properties.

Research indicates that 3-Methyl-4-iso-pentoxyphenyl methyl sulfide may interact with various biological targets, including enzymes and receptors. The presence of the methyl sulfide group can enhance its reactivity, potentially leading to significant biological effects.

Key Mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit lipoxygenases, enzymes involved in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators.

- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.

Biological Activity

3-Methyl-4-iso-pentoxyphenyl methyl sulfide has been investigated for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. The following table summarizes the antibacterial activity against selected bacteria:

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that 3-Methyl-4-iso-pentoxyphenyl methyl sulfide may be effective against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

In a study involving carrageenan-induced paw edema in rats, administration of this compound resulted in a significant reduction in inflammation compared to control groups. The findings suggest potential applications in treating inflammatory disorders.

Case Studies

-

Anti-inflammatory Study :

- Objective : To evaluate the anti-inflammatory effects of 3-Methyl-4-iso-pentoxyphenyl methyl sulfide.

- Method : Rats were treated with the compound prior to carrageenan injection.

- Results : A marked reduction in paw edema was observed, indicating significant anti-inflammatory activity.

-

Cancer Research :

- Objective : To assess the cytotoxic effects on cancer cell lines.

- Method : Various cancer cell lines were treated with different concentrations of the compound.

- Results : The compound exhibited cytotoxicity against melanoma cells, inducing apoptosis through reactive oxygen species generation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.